2-(4-Octylphenyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Octylphenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes and innovative synthetic routes to ensure high yield and purity. These methods may include the use of free radical cyclization cascades and proton quantum tunneling to construct complex benzofuran ring systems .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Octylphenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acids, while reduction reactions may produce benzofuran-2-ylmethanols .
Wissenschaftliche Forschungsanwendungen
2-(4-Octylphenyl)benzofuran has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Octylphenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and topoisomerase, which play crucial roles in various biological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the disruption of their normal functions and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(4-Octylphenyl)benzofuran include other benzofuran derivatives such as:
- 2-Phenylbenzofuran
- 2-(4-Methylphenyl)benzofuran
- 2-(4-Chlorophenyl)benzofuran
Uniqueness
This compound is unique due to its specific octyl substituent on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity and membrane permeability, making it a promising candidate for various applications .
Eigenschaften
Molekularformel |
C22H26O |
---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(4-octylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)22-17-20-11-8-9-12-21(20)23-22/h8-9,11-17H,2-7,10H2,1H3 |
InChI-Schlüssel |
UXYGOQDNMZCMNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.